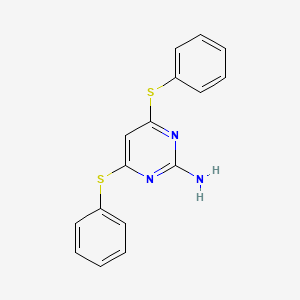
4,6-Bis(phenylsulfanyl)-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,6-Bis(phenylsulfanyl)-2-pyrimidinamine” is a chemical compound with the molecular formula C16H13N3S2 . It has a molecular weight of 311.42 .
Molecular Structure Analysis
The molecular structure of “4,6-Bis(phenylsulfanyl)-2-pyrimidinamine” is based on the pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Applications De Recherche Scientifique
High-Performance Polyimides
Research has demonstrated the synthesis of high-performance polyimides containing pyridine and sulfur units. These polyimides exhibit exceptional optical properties, including high refractive indices and low birefringence, making them suitable for applications in optics and photonics. For instance, Guan et al. (2017) synthesized polyimides with average refractive indices ranging from 1.7006 to 1.7620, highlighting their potential for high-refractive-index materials (Guan et al., 2017).
Soluble and Thermally Stable Polymers
Novel fluorinated polyimides have been prepared, showcasing good solubility in strong polar solvents and excellent thermal stability. These polymers could potentially be used in the electronics industry for flexible, tough, and transparent films. Guan et al. (2014) reported on fluorinated polyimides that exhibited UV-visible absorption cut-off wavelengths at 342–393 nm and glass transition temperatures between 239 and 306°C, indicating their suitability for high-temperature applications (Guan et al., 2014).
Optical and Electrochromic Materials
Polyimides and related polymers derived from diamines containing pyridine and phenylsulfanyl units have been studied for their optical and electrochromic properties. These materials offer potential for use in electrochromic devices and sensors due to their ability to change color or luminescence in response to various stimuli. Wang et al. (2008) described a novel fluorescent poly(pyridine-imide) acid chemosensor that can act as an “off–on” fluorescent switcher for acids, demonstrating its potential in sensing applications (Wang et al., 2008).
Novel Sulfonated Membranes for Water Treatment
Sulfonated polyimides synthesized from novel diamine monomers have shown improved water flux, stability, and proton conductivity, making them promising candidates for water treatment and membrane technologies. Liu et al. (2012) developed novel sulfonated thin-film composite nanofiltration membranes that demonstrated increased water flux and dye rejection, indicating their utility in treating dye solutions and other industrial wastewater (Liu et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4,6-bis(phenylsulfanyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S2/c17-16-18-14(20-12-7-3-1-4-8-12)11-15(19-16)21-13-9-5-2-6-10-13/h1-11H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGDYWDCZMKRHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=NC(=N2)N)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Bis(phenylsulfanyl)-2-pyrimidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

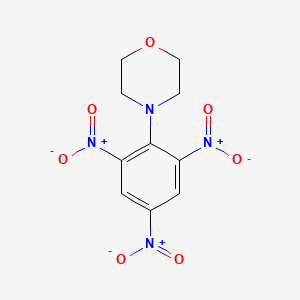
![Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2628784.png)
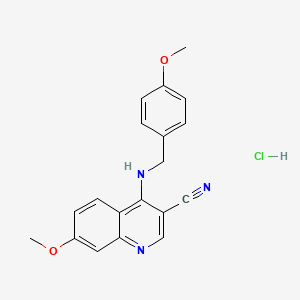
![2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2628787.png)
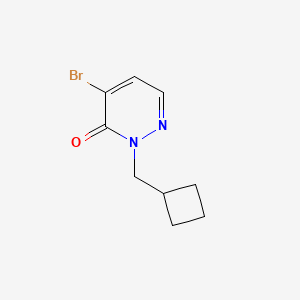
![2-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2628789.png)
![4-[(cyanoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B2628793.png)
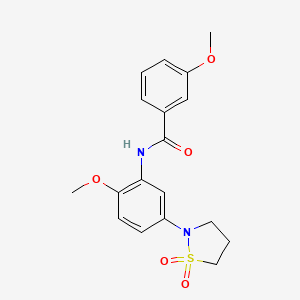
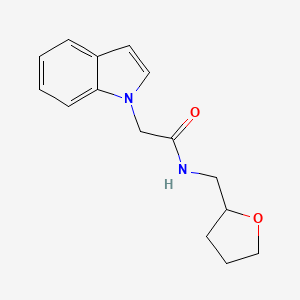
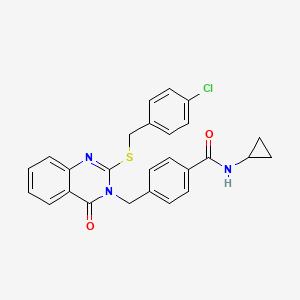
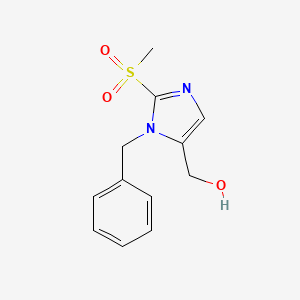
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2628802.png)
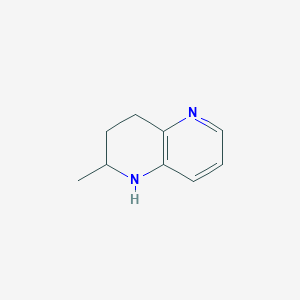
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2628804.png)